The compound can be synthesized from various precursors and has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural formula is represented as C13H22N2O3, with a molecular weight of approximately 254.33 g/mol. The compound's unique properties stem from its spirocyclic structure, which contributes to its biological activity and potential therapeutic applications.
The synthesis of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves several steps:
The synthesis can yield high purity products, often exceeding 90% yield under optimized conditions, which may include specific solvents like dichloromethane or dimethoxyethane at controlled temperatures.
The molecular structure of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid features:
X-ray crystallography studies can provide detailed insights into the three-dimensional arrangement of atoms within the molecule, confirming the spatial orientation of functional groups.
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with specific biological activities.
The mechanism of action for 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid is primarily explored in the context of its interactions with biological targets:
Further studies are required to elucidate the precise biological pathways affected by this compound.
The physical and chemical properties of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid include:
These properties are critical for determining suitable conditions for storage, handling, and application in research settings.
The scientific applications of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid extend across various fields:
The tert-butoxycarbonyl (Boc) group serves as a critical protecting moiety for secondary amines during the synthesis of complex spirocyclic diamines, particularly under acidic reaction conditions. In diazaspiro[4.5]decane systems, Boc protection is strategically applied to the N8 position prior to ring-closing operations or carboxylation reactions. This selective protection prevents unwanted side reactions during nucleophilic substitutions or carboxylic acid activations. The Boc group's orthogonality to other protecting groups (e.g., Fmoc, Cbz) enables multi-step synthetic sequences, while its removal with mild acids (e.g., trifluoroacetic acid) preserves the acid-sensitive 1-oxo-2,8-diazaspiro[4.5]decane scaffold. Industrial-scale syntheses favor Boc protection due to the commercial availability of reagents like di-tert-butyl dicarbonate and the crystalline nature of resulting intermediates, facilitating purification [4] [9].
The construction of the diazaspiro[4.5]decane core relies on carefully designed bicyclic precursors. A prevalent route involves N-Boc-4-methyl piperidine formate (CAS 1432679-01-0) as a starting material, which undergoes Hofmann rearrangement to generate the spirocyclic lactam. Alternative approaches utilize tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7), a key intermediate with molecular weight 254.33 g/mol, as confirmed by Global Labor’s product listings [4]. This scaffold is assembled via:
Table 1: Key Intermediates for Scaffold Assembly
CAS Number | Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
268550-48-7 | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₂N₂O₃ | 254.33 |
336191-17-4 | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 |
1432679-01-0 | 1-(tert-Butoxycarbonyl)-3,3-pyrrolidinedicarboxylic acid | C₁₁H₁₇NO₆ | 259.26 |
Functionalization of the C4-carboxylic acid group necessitates carefully optimized coupling agents to prevent epimerization or lactam degradation. Comparative studies identify 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/Hydroxybenzotriazole (HOBt) as superior for amide bond formation, yielding >85% conversion with minimal racemization. Alternatively, 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide at 0°C effectively couples the carboxylate with amines while preserving Boc integrity. Critical parameters include:
Table 2: Performance of Coupling Reagents
Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
EDC/HOBt | DCM | 0 → 25 | 4 | 92 | <2 |
HBTU | DMF | 0 → 25 | 3 | 88 | 3 |
DCC/DMAP | THF | 25 | 6 | 75 | 8 |
T3P® | Acetonitrile | 25 | 2 | 90 | 4 |
Solution-phase synthesis dominates large-scale production of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid due to operational simplicity and lower resin costs. This route employs batch reactors for reactions like Boc protection (using di-tert-butyl dicarbonate in THF) and carboxyl group activation. In contrast, solid-phase approaches leverage Merrifield resins functionalized with Rink amide linkers, enabling rapid purification via filtration—though scalability is limited by resin loading capacity (0.5–1.2 mmol/g). Key distinctions include:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7